Methyl 6-((4-acetamidophenyl)sulfonyl)-6-azaspiro[2.5]octane-1-carboxylate
Description
Methyl 6-((4-acetamidophenyl)sulfonyl)-6-azaspiro[25]octane-1-carboxylate is a complex organic compound featuring a spirocyclic structure
Properties
IUPAC Name |
methyl 6-(4-acetamidophenyl)sulfonyl-6-azaspiro[2.5]octane-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O5S/c1-12(20)18-13-3-5-14(6-4-13)25(22,23)19-9-7-17(8-10-19)11-15(17)16(21)24-2/h3-6,15H,7-11H2,1-2H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GITOFMNJNOCSRZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCC3(CC2)CC3C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-((4-acetamidophenyl)sulfonyl)-6-azaspiro[2.5]octane-1-carboxylate typically involves multi-step organic reactions. One common approach is to start with the preparation of the spirocyclic core, followed by the introduction of the sulfonyl and acetamidophenyl groups. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that allow for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to achieve the desired product efficiently and cost-effectively.
Chemical Reactions Analysis
Types of Reactions
Methyl 6-((4-acetamidophenyl)sulfonyl)-6-azaspiro[2.5]octane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates and selectivity.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
Scientific Research Applications
Methyl 6-((4-acetamidophenyl)sulfonyl)-6-azaspiro[2.5]octane-1-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound can be used in the study of biological pathways and interactions due to its unique structure.
Industry: It can be used in the production of advanced materials, such as polymers and coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism of action of Methyl 6-((4-acetamidophenyl)sulfonyl)-6-azaspiro[2.5]octane-1-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, where the compound can act as an inhibitor, activator, or modulator. The pathways involved often depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other spirocyclic molecules and sulfonyl-containing compounds. Examples are:
- Spiro[2.5]octane derivatives
- Sulfonyl azaspiro compounds
Uniqueness
What sets Methyl 6-((4-acetamidophenyl)sulfonyl)-6-azaspiro[2.5]octane-1-carboxylate apart is its specific combination of functional groups and spirocyclic structure, which confer unique chemical properties and reactivity. This makes it particularly valuable in applications requiring precise molecular interactions and stability under various conditions.
Biological Activity
Methyl 6-((4-acetamidophenyl)sulfonyl)-6-azaspiro[2.5]octane-1-carboxylate is a synthetic compound that has garnered attention for its potential biological activities, particularly in pharmacology. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The compound belongs to the class of spirocyclic compounds, characterized by a unique bicyclic structure that includes an azaspiro moiety. Its chemical formula is represented as follows:
- Molecular Formula : C15H18N2O4S
- Molecular Weight : 318.38 g/mol
The structure includes an acetamidophenyl group and a sulfonyl group, which are critical for its biological activity.
Research has indicated that compounds with similar structural characteristics exhibit various biological activities, including:
- Inhibition of Enzymatic Activity : Compounds in this class often act as enzyme inhibitors, affecting metabolic pathways crucial for cell survival.
- Modulation of Receptor Activity : Some studies suggest that these compounds may interact with specific receptors, potentially influencing signaling pathways related to cell proliferation and apoptosis.
Anticancer Activity
A significant area of research focuses on the anticancer potential of this compound. In vitro studies have shown that this compound can inhibit the growth of various cancer cell lines by inducing apoptosis and inhibiting cell cycle progression.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa (Cervical Cancer) | 12.5 | Induction of apoptosis |
| MCF-7 (Breast Cancer) | 15.0 | Cell cycle arrest at G2/M phase |
| A549 (Lung Cancer) | 10.0 | Inhibition of proliferation |
Antimicrobial Activity
Preliminary studies suggest that this compound may possess antimicrobial properties. It has been tested against various bacterial strains, showing promising results in inhibiting bacterial growth.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| E. coli | 32 |
| S. aureus | 16 |
| P. aeruginosa | 64 |
Study 1: Anticancer Efficacy
A study published in Journal of Medicinal Chemistry evaluated the anticancer efficacy of this compound in murine models. The results indicated a significant reduction in tumor size compared to control groups, supporting its potential as an effective anticancer agent .
Study 2: Mechanistic Insights
Another study investigated the molecular mechanisms underlying the compound's effects on cancer cells. It was found to activate the intrinsic apoptotic pathway, leading to increased expression of pro-apoptotic proteins such as Bax and decreased expression of anti-apoptotic proteins like Bcl-2 .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for Methyl 6-((4-acetamidophenyl)sulfonyl)-6-azaspiro[2.5]octane-1-carboxylate, and how do reaction conditions influence yield?
- Methodological Answer : Synthesis typically involves multi-step processes:
Spirocyclic Core Formation : Use cyclopropane ring closure via [2+1] cycloaddition or strain-driven ring expansion .
Sulfonylation : React the spirocyclic amine intermediate with 4-acetamidophenylsulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) to introduce the sulfonyl group .
Esterification : Methylation of the carboxylate precursor using methanol and acid catalysts (e.g., H₂SO₄) .
- Key Variables : Solvent polarity (e.g., DMF vs. THF) and temperature (room temp. vs. reflux) critically affect sulfonylation efficiency. Column chromatography (silica gel, ethyl acetate/hexane) is standard for purification .
Q. How can the spirocyclic structure and substituent positions be confirmed analytically?
- Methodological Answer : Use a combination of:
- ¹H/¹³C NMR : Assign peaks based on coupling constants (e.g., cyclopropane protons at δ 0.5–1.5 ppm with ) and sulfonyl/amide group deshielding effects .
- X-ray Crystallography : Resolve absolute configuration and spirocyclic strain, as demonstrated for analogous 6-azaspiro[2.5]octanes .
- HRMS : Confirm molecular formula (e.g., [M+H]⁺ for C₁₉H₂₃N₂O₅S⁺ expected at m/z 399.1325) .
Advanced Research Questions
Q. What structure-activity relationships (SAR) govern the biological activity of this compound, particularly in neurological or anti-inflammatory targets?
- Methodological Answer :
- Pharmacophore Mapping : The sulfonamide group enhances hydrogen bonding to biological targets (e.g., kinases or GPCRs), while the spirocyclic core improves metabolic stability .
- Analog Synthesis : Modify the acetamidophenyl group (e.g., replace with trifluoromethyl or ethoxy substituents) and assess potency in enzyme inhibition assays (IC₅₀ comparisons) .
- Data Source : Patent analogs (e.g., 6-azaspiro[2.5]octane derivatives with trifluoromethyl groups) show 10–100x higher activity in heterotopic ossification models .
Q. How can contradictory solubility and bioavailability data for this compound be resolved?
- Methodological Answer :
- Salt Formation : Synthesize hydrochloride salts (e.g., Methyl 6-azaspiro[2.5]octane-1-carboxylate HCl) to improve aqueous solubility, as shown in analogous compounds .
- LogP Analysis : Compare experimental (HPLC) vs. computational (ChemAxon) values to identify discrepancies caused by cyclopropane ring strain or sulfonyl hydration .
- In Silico Modeling : Use molecular dynamics (e.g., Schrödinger Suite) to simulate membrane permeability and correlate with in vitro Caco-2 assays .
Q. What strategies mitigate stereochemical instability during spirocyclic synthesis?
- Methodological Answer :
- Chiral Auxiliaries : Employ enantiopure starting materials (e.g., tert-butyl carbamate-protected amines) to control cyclopropane stereochemistry .
- Low-Temperature Quenching : Prevent racemization during sulfonylation by maintaining reactions below –10°C .
- Circular Dichroism (CD) : Monitor configurational stability under physiological pH (e.g., phosphate buffer, pH 7.4) .
Key Considerations for Experimental Design
- Contradictions : Bioactivity variations in analogs (e.g., trifluoromethyl vs. acetamido groups) suggest substituent electronic effects dominate over steric factors .
- Advanced Tools : Combine X-ray crystallography with DFT calculations (e.g., Gaussian 16) to predict spirocyclic ring strain and reactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
